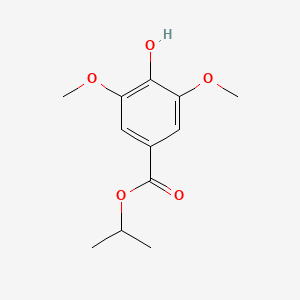
Isopropyl 4-hydroxy-3,5-dimethoxybenzoate
Descripción general
Descripción
Isopropyl 4-hydroxy-3,5-dimethoxybenzoate is a chemical compound that is related to various synthetic studies and has potential applications in the field of antibacterial agents and other biological activities. The compound's structure is characterized by the presence of isopropyl and hydroxybenzoate groups, which contribute to its chemical properties and biological activity.
Synthesis Analysis
The synthesis of compounds related to this compound involves various chemical reactions and catalysts. For instance, the synthesis of isopropyl p-hydroxybenzoate was achieved using toluene-p-sulfonic acid as a catalyst, which resulted in a high yield and good purity of the product . Additionally, the synthesis of related compounds, such as 5,6-Methylenedioxy-2-isopropenylbenzo[b]furan, was performed by dehydration of a hydroxyisopropyl derivative obtained from a methylenedioxybenz-aldehyde .
Molecular Structure Analysis
The molecular structure of related compounds has been determined through various analytical techniques. For example, the crystal and molecular structures of the methyl ester of 3-formyl-4,6-dihydroxy-5-isopropyl-2-methylbenzoic acid, a synthetic intermediate to Espintanol, were elucidated using X-ray crystallography. The molecule was found to be essentially planar, with strong intramolecular hydrogen bonds influencing the orientation of the carbonyl groups .
Chemical Reactions Analysis
The chemical reactions involving this compound and its derivatives are diverse. The antibacterial capability of isopropyl p-hydroxybenzoate, for instance, indicates that the compound and its derivatives can interact with bacterial cells, leading to strong inhibition effects . Moreover, the synthesis of isopropyl 5-chloro-2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate involved the use of singlet oxygen induced by visible light, showcasing the compound's reactivity under specific conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The crystal structure of isopropyl 5-chloro-2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate, for example, is stabilized by an elaborate system of intra- and intermolecular hydrogen bonds, which contribute to the formation of supramolecular structures . Theoretical studies, including density functional theory (DFT) and molecular docking analysis, have been used to predict the vibrational and NMR spectra, as well as to investigate the antifungal activity and drug likeness of these compounds .
Aplicaciones Científicas De Investigación
Antioxidant and Antiradicalic Capacities
Isopropyl 4-hydroxy-3,5-dimethoxybenzoate is part of a group of phenolic compounds that exhibit significant antioxidant activity, radical scavenging, and metal chelating activities. These properties are crucial in various fields, including food preservation, pharmaceuticals, and cosmetics, where they help in combating oxidative stress and promoting health benefits. For instance, Kucukoglu and Nadaroğlu (2014) assessed the antioxidant and radical scavenging properties of hydroxy phenyl derivatives, including 4-Hydroxy-3,5-dimethoxybenzoic acid, finding them to have higher total antioxidant activity than widely used compounds like BHA, Quercetin, and α-tocopherol (Kucukoglu & Nadaroğlu, 2014).
Synthetic Studies
The compound has been a focus in synthetic studies for creating analogues and derivatives. Fukui, Nakayama, and Tanaka (1969) synthesized 5,6-Methylenedioxy-2-isopropenylbenzo[b]furan, an analogue of the naturally-occurring 5,6-dimethoxy compound, highlighting the compound's role in advancing organic chemistry (Fukui, Nakayama, & Tanaka, 1969).
Pharmaceutical Research
This compound has been used in pharmaceutical research, particularly in the synthesis of specifically labeled compounds for metabolic and other studies. Roth et al. (1982) prepared 3,4,5-Trimethoxy-2H9-, 4-methoxy-3,5-dimethoxy-2H6-, and 4-hydroxy-3,5-dimethoxy-2H6-benzoic acids, which are significant in creating labeled compounds for detailed pharmaceutical research (Roth, Fischer, Pachta, & Althaus, 1982).
Environmental Photochemistry
The photochemical behavior of 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid) in aqueous solutions has been studied, revealing pH-dependent photosubstitution pathways. Dallin et al. (2009) investigated this behavior, demonstrating its relevance in environmental photochemistry (Dallin, Wan, Krogh, Gill, & Moore, 2009).
Safety and Hazards
When handling Isopropyl 4-Hydroxy-3,5-diMethoxybenzoate, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It is also recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Mecanismo De Acción
Mode of Action
Similar compounds have been known to undergo reactions with various nucleophiles . For instance, aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The reaction with oxygen leads to the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
It’s worth noting that similar compounds have been implicated in the microbial conversion of aromatic compounds, a critical and often rate-limiting reaction in aromatic catabolism .
Result of Action
Similar compounds have been known to undergo various chemical reactions, leading to the formation of different products .
Action Environment
It’s worth noting that environmental factors such as temperature, ph, and the presence of other compounds can significantly influence the action and stability of similar compounds .
Propiedades
IUPAC Name |
propan-2-yl 4-hydroxy-3,5-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-7(2)17-12(14)8-5-9(15-3)11(13)10(6-8)16-4/h5-7,13H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDMGVMGWSSNPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=C(C(=C1)OC)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501253461 | |
| Record name | 1-Methylethyl 4-hydroxy-3,5-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501253461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
858131-80-3 | |
| Record name | 1-Methylethyl 4-hydroxy-3,5-dimethoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=858131-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylethyl 4-hydroxy-3,5-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501253461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



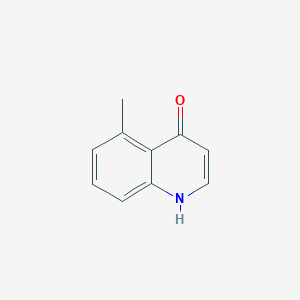



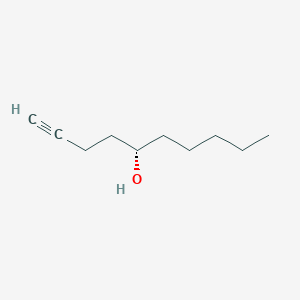
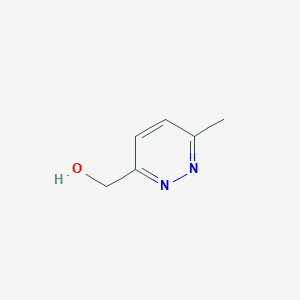

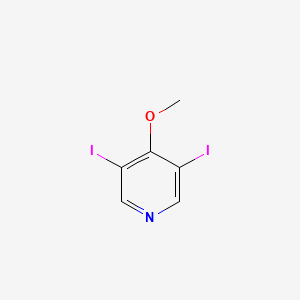
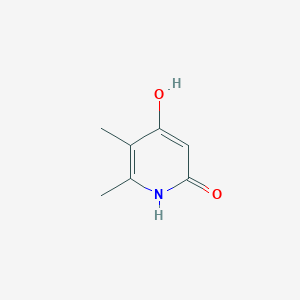
![(3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B3029976.png)

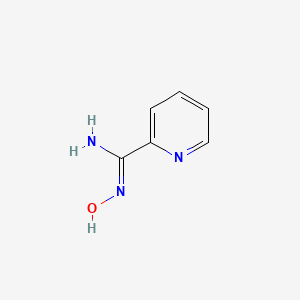
![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3029980.png)
